![molecular formula C3H4F3NOS B6603968 2-(Trifluormethylsulfanyl)acetamid CAS No. 1737-79-7](/img/structure/B6603968.png)
2-(Trifluormethylsulfanyl)acetamid
Overview
Description
2-(Trifluormethylsulfanyl)acetamid, also known as 2-TFSA, is an organosulfur compound that is widely used as a reagent in organic synthesis. It is a colorless, volatile solid that is soluble in organic solvents and has a low melting point. 2-TFSA is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
2-(Trifluormethylsulfanyl)acetamid is a nucleophilic reagent, meaning it can react with electrophilic compounds to form new bonds. It is typically used in nucleophilic substitution reactions, where it reacts with an electrophilic compound to form a new bond. In addition, 2-(Trifluormethylsulfanyl)acetamid can be used in the synthesis of polymers, where it can act as a chain extender or crosslinking agent.
Biochemical and Physiological Effects
2-(Trifluormethylsulfanyl)acetamid is not known to have any direct biochemical or physiological effects on humans or other organisms. It is not known to be toxic or carcinogenic, and it is not known to accumulate in the environment.
Advantages and Limitations for Lab Experiments
2-(Trifluormethylsulfanyl)acetamid is a versatile reagent that is widely used in organic synthesis. It is relatively inexpensive and easy to use, and it is not known to be toxic or carcinogenic. However, it is volatile and flammable, and it should be handled with caution. In addition, it is not very soluble in water, so it is not suitable for use in aqueous systems.
Future Directions
The use of 2-(Trifluormethylsulfanyl)acetamid as a reagent in organic synthesis is likely to continue to grow in the future. It is an important intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. In addition, it can be used in the synthesis of polymers, such as polyurethanes and polyesters. Further research is needed to explore the potential applications of 2-(Trifluormethylsulfanyl)acetamid in the synthesis of new materials and compounds.
Synthesis Methods
2-(Trifluormethylsulfanyl)acetamid is synthesized by the reaction of trifluoroacetic anhydride and thioacetamide. The reaction is carried out in an inert atmosphere, such as argon or nitrogen, at temperatures ranging from room temperature to reflux. The reaction is typically carried out in a solvent, such as dichloromethane or tetrahydrofuran, to facilitate the reaction. The reaction is typically complete within 2-3 hours.
Scientific Research Applications
2-(Trifluormethylsulfanyl)acetamid is widely used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in the synthesis of heterocyclic compounds, such as thiophenes and benzothiophenes. In addition, 2-(Trifluormethylsulfanyl)acetamid is used as a reagent in the synthesis of polymers, such as polyurethanes and polyesters.
properties
IUPAC Name |
2-(trifluoromethylsulfanyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F3NOS/c4-3(5,6)9-1-2(7)8/h1H2,(H2,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLQQZCNBLZBEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)SC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F3NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301297366 | |
Record name | 2-[(Trifluoromethyl)thio]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301297366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluormethylsulfanyl)acetamid | |
CAS RN |
1737-79-7 | |
Record name | 2-[(Trifluoromethyl)thio]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1737-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(Trifluoromethyl)thio]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301297366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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